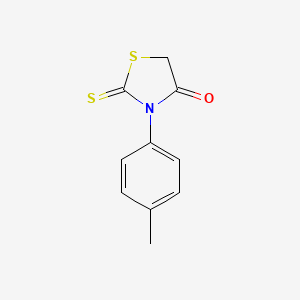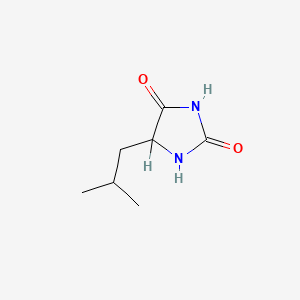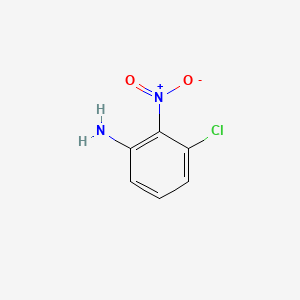
3,5-ビス(トリフルオロメチル)ベンジルクロリド
概要
説明
3,5-Bis(trifluoromethyl)benzyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic materials. Its molecular structure is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further substituted with a benzyl chloride moiety. This structure imparts unique physical and chemical properties that make it a valuable compound in synthetic chemistry.
Synthesis Analysis
The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, has been achieved through a three-step process starting from 1,3-bis(trifluoromethyl)benzene. This process includes bromination, carboxylation, and chlorination, with the bromination step being sensitive to the amount of sulfuric acid and reaction temperature, and the chlorination step influenced by the amount of dimethyl sulfoxide and reaction temperature . Although not directly about 3,5-bis(trifluoromethyl)benzyl chloride, this synthesis pathway provides insight into the reactivity of similar compounds with trifluoromethyl groups on a benzene ring.
Molecular Structure Analysis
The molecular structures of compounds related to 3,5-bis(trifluoromethyl)benzyl chloride have been investigated using various spectroscopic methods, including 19F NMR, which reflects their crowded molecular structures . X-ray crystallography has been employed to further investigate these structures, revealing large bond angles around certain atoms due to steric hindrance .
Chemical Reactions Analysis
Compounds with trifluoromethyl groups, such as 3,5-bis(trifluoromethyl)benzyl chloride, are known to participate in various chemical reactions. For instance, vicinal bis(trifluoroacetimidoyl chloride)s have been used as building blocks for the synthesis of benzo-fused eight-membered rings through [2+2+2] cycloaddition reactions . Additionally, 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar substitution pattern, has been used as a starting material for organometallic synthesis, demonstrating the versatility of these trifluoromethylated aromatic compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)benzyl chloride are influenced by the presence of the trifluoromethyl groups, which are highly electronegative and can significantly affect the compound's reactivity and stability. For example, the related 4,5-bis(trifluoromethyl)-1,3,2-dithiazolyl radical is noted for its thermal stability but photochemical sensitivity . The trifluoromethyl groups also impact the electronic properties of the compounds, as seen in the synthesis of various derivatives that exhibit antimicrobial activities . Furthermore, the Schiff base derived from a compound containing the 3,5-bis(trifluoromethyl) motif has been studied for its potential as an anion sensor, DNA binding and cleavage agent, and anti-cancer agent, indicating the broad applicability of such structures in medicinal chemistry10.
科学的研究の応用
化学構造と性質
“3,5-ビス(トリフルオロメチル)ベンジルクロリド”は、分子式C9H5ClF6、分子量262.579を持つ 。また、"1-(クロロメチル)-3,5-ビス(トリフルオロメチル)ベンゼン"などの他の名称でも知られている 。
誘導体の合成
この化合物は、"1-(アジドメチル)-3,5-ビス(トリフルオロメチル)ベンゼン"の合成に使用されてきた 。この誘導体の合成は、さまざまな化学反応やプロセスで役立つ可能性がある。
材料科学における用途
材料科学において、“3,5-ビス(トリフルオロメチル)ベンジルクロリド”は、トリアジン系共有結合性有機骨格の改質に使用されてきた 。改質されたセパレーターの高い電気陰性度と大きな立体障害により、ポリサルファイドの拡散が効果的に抑制され、Li–Sバッテリーの容量とサイクル安定性が向上した 。
分析化学における用途
分析化学では、“3,5-ビス(トリフルオロメチル)ベンジルブロミド”などの類似化合物が、GCおよび負化学イオン化質量分析法によるDNA中のウラシル検出における誘導体化試薬として使用されてきた 。“3,5-ビス(トリフルオロメチル)ベンジルクロリド”も同様の用途が考えられる。
医薬品研究における用途
医薬品研究では、類似化合物が、非ペプチド性ニューロキニンNK1受容体アンタゴニストであるL-733,060の鏡像異性体選択的合成に使用されてきた 。“3,5-ビス(トリフルオロメチル)ベンジルクロリド”は、同様の状況で潜在的に使用できる可能性がある。
作用機序
Target of Action
It’s known that the compound is used in the synthesis of various organic compounds .
Mode of Action
The compound is known for its high electronegativity and large steric hindrance . These properties can influence its interaction with other molecules and compounds during chemical reactions.
Biochemical Pathways
It has been used in the synthesis of a modified triazine-based covalent organic framework . This suggests that it may play a role in the formation of complex organic structures.
Result of Action
It has been used to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that it can influence the behavior of certain chemical species in a given system.
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl chloride can be influenced by various environmental factors. For instance, it’s known to be slightly soluble in water , which could affect its reactivity in aqueous environments. Additionally, safety data suggests that it should be used only outdoors or in a well-ventilated area , indicating that air circulation could impact its behavior.
Safety and Hazards
特性
IUPAC Name |
1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINTXXMBRBLMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226393 | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75462-59-8 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75462-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the safety concerns associated with traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using 3,5-bis(trifluoromethyl)benzyl chloride? How does microflow technology offer a solution?
A1: Traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using 3,5-bis(trifluoromethyl)benzyl chloride carries a significant safety risk due to the potential formation of hydrazoic acid (HN3) []. Hydrazoic acid is a toxic and volatile compound with explosive properties, posing a hazard during large-scale production. Microflow technology offers a safer alternative by conducting the reaction in a microcapillary tube reactor []. This significantly reduces the reaction volume, thereby minimizing the amount of hydrazoic acid that could potentially accumulate in the headspace and improving the overall safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-](/img/structure/B1294999.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
